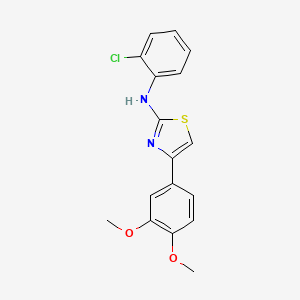![molecular formula C22H23NO2 B5697167 3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid, also known as MPPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyrrole-based compounds, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is primarily mediated through the inhibition of the Akt/mTOR signaling pathway. Akt/mTOR pathway plays a critical role in regulating cell growth, proliferation, and survival. This compound inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of downstream targets, such as p70S6K and 4EBP1. This results in the induction of cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-kB pathway.
Biochemical and Physiological Effects
This compound has been shown to possess significant biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. This compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be purified using various purification techniques. Moreover, this compound has been shown to possess significant anticancer, anti-inflammatory, and antimicrobial activity, making it an attractive compound for further research. However, there are also some limitations associated with this compound. The compound has poor solubility in water, which can limit its use in certain experiments. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on 3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid. One potential area of research is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of research is to investigate the potential of this compound as an anti-inflammatory agent. Studies are needed to determine the optimal dosage and duration of treatment for this compound. Moreover, the mechanism of action of this compound needs to be further elucidated to design more targeted experiments to study its effects. Overall, this compound has significant potential for further research in various therapeutic areas.
Synthesemethoden
3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized using a multi-step process involving the reaction of 4-methylacetophenone with phenethylamine to form N-(4-methylphenyl)-N-phenethylacetamide. This intermediate is then subjected to a cyclization reaction using sodium hydride and 1,3-dibromopropane to yield the desired product, this compound. The purity of the compound can be improved using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Moreover, this compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3-[5-(4-methylphenyl)-1-(2-phenylethyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-17-7-9-19(10-8-17)21-13-11-20(12-14-22(24)25)23(21)16-15-18-5-3-2-4-6-18/h2-11,13H,12,14-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKDRUHTNOQZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2CCC3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)

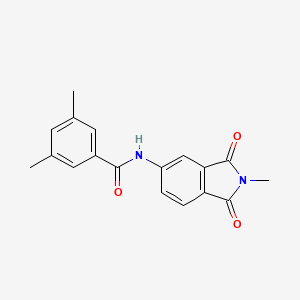
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)
![5-(4-methoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5697119.png)
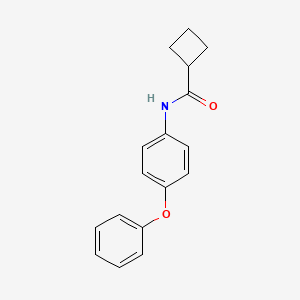
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)
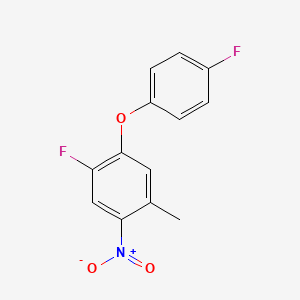
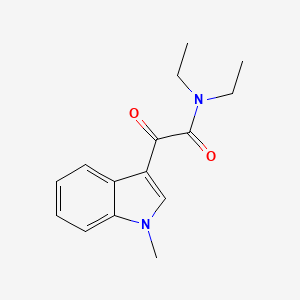
![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)
